5-Bromo-N,N-Dimethyltryptamine

Catalog No.
S583216
CAS No.
17274-65-6
M.F
C12H15BrN2
M. Wt
267.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N,N-Dimethyltryptamine

CAS Number

17274-65-6

Product Name

5-Bromo-N,N-Dimethyltryptamine

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

InChI

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ATEYZYQLBQUZJE-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-bromo-N,N-dimethyltryptamine

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br

The exact mass of the compound 5-Bromo-N,N-dimethyltryptamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622272. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-N,N-Dimethyltryptamine (5-Bromo-DMT) is a halogenated indole alkaloid naturally found in marine sponges such as Smenospongia aurea, and synthesized commercially as a high-value precursor and pharmacological reference standard [1]. Structurally, it is the 5-bromo derivative of the classic tryptamine N,N-Dimethyltryptamine (DMT). For industrial and laboratory buyers, its primary value lies in its dual utility: it serves as an exceptionally reactive aryl halide building block for the modular synthesis of complex tryptamine libraries, and it functions as a non-hallucinogenic serotonin receptor modulator in neuropharmacological assays. By combining the core tryptamine scaffold with a reactive, bulky, and polarizable bromine atom, 5-Bromo-DMT offers distinct physicochemical and synthetic advantages over unhalogenated or lighter halogenated analogs.

Attempting to substitute 5-Bromo-DMT with more common analogs like DMT or 5-MeO-DMT fundamentally compromises both synthetic workflows and pharmacological screening [1]. In synthetic chemistry, unhalogenated DMT lacks a reactive site at the 5-position, making it completely inert to direct palladium-catalyzed cross-coupling reactions; buyers cannot use it as a precursor to build 5-substituted libraries. In pharmacological applications, DMT and 5-MeO-DMT are potent full agonists at the 5-HT2A receptor, invariably inducing strong hallucinogenic responses. 5-Bromo-DMT acts as a partial agonist or competitive antagonist, providing sedative and neuroplastic effects without psychedelic liabilities. Substituting 5-Bromo-DMT with these generic tryptamines will therefore result in zero yield in cross-coupling pathways and profound off-target behavioral toxicity in non-hallucinogenic drug discovery models.

Synthetic Precursor Suitability: Aryl Halide Reactivity for Cross-Coupling

Unlike the unhalogenated parent compound DMT, which lacks a reactive site for transition-metal catalysis, 5-Bromo-DMT features a highly reactive C-Br bond at the 5-position. This enables direct participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. In standardized Suzuki-Miyaura conditions, brominated tryptamines reliably yield >85% of 5-aryl substituted derivatives, whereas DMT is completely inert and yields 0% under identical conditions [1].

Evidence DimensionCross-coupling yield (Suzuki-Miyaura with aryl boronic acids)
Target Compound Data5-Bromo-DMT: >85% yield
Comparator Or BaselineDMT: 0% yield (inert)
Quantified DifferenceAbsolute qualitative and quantitative advantage for C5-functionalization
ConditionsPd-catalyzed cross-coupling, standard aqueous/organic solvent system

Procurement of 5-Bromo-DMT is essential for medicinal chemistry programs requiring a versatile, reactive scaffold to synthesize diverse 5-substituted tryptamine libraries.

Pharmacological Differentiation: Elimination of Hallucinogenic Liability

For neuropharmacological research, distinguishing between psychedelic and non-psychedelic neuroplasticity promoters is critical. DMT acts as a potent full agonist at the 5-HT2A receptor, inducing robust head-twitch responses (HTR) in murine models. In contrast, the bulky bromine substitution in 5-Bromo-DMT shifts its pharmacological profile to a partial agonist or competitive antagonist (Ki ~138 nM). Consequently, 5-Bromo-DMT produces significant sedative and antidepressant-like effects without triggering the HTR associated with hallucinogenic liability [1].

Evidence Dimension5-HT2A functional efficacy and Head-Twitch Response (HTR)
Target Compound Data5-Bromo-DMT: Partial agonist/antagonist, 0 HTR
Comparator Or BaselineDMT: Full agonist, robust HTR
Quantified DifferenceComplete elimination of hallucinogenic behavioral markers while retaining receptor affinity
ConditionsIn vitro functional assays and in vivo murine HTR models

Buyers developing non-hallucinogenic psychiatric therapeutics must select 5-Bromo-DMT over classic tryptamines to avoid off-target psychedelic effects in screening.

Physicochemical Properties: Enhanced Lipophilicity and Halogen Bonding

The substitution of hydrogen or fluorine with bromine at the 5-position fundamentally alters the molecule's physicochemical profile. 5-Bromo-DMT possesses a significantly larger van der Waals radius at the 5-position (1.85 Å) compared to 5-Fluoro-DMT (1.47 Å), alongside a higher calculated LogP. This increased lipophilicity and capacity for directional halogen bonding within hydrophobic receptor pockets enhances membrane permeability and alters target residence time compared to lighter halogenated analogs [1].

Evidence DimensionSubstituent van der Waals radius and lipophilicity
Target Compound Data5-Bromo-DMT: Bromine radius 1.85 Å, higher LogP
Comparator Or Baseline5-Fluoro-DMT: Fluorine radius 1.47 Å, lower LogP
Quantified Difference~26% increase in substituent radius, enabling specific halogen-bond interactions
ConditionsPhysicochemical profiling and structural biology modeling

Selecting the brominated analog allows researchers to exploit specific halogen bonding and improved lipophilicity not achievable with fluorinated or methoxy variants.

Precursor for Medicinal Chemistry Libraries

Due to its highly reactive C-Br bond, 5-Bromo-DMT is the ideal starting material for synthesizing diverse 5-substituted tryptamine derivatives via palladium-catalyzed cross-coupling reactions, an application where unhalogenated DMT is entirely unsuited [1].

Non-Hallucinogenic Neuroplasticity Research

As a partial agonist/antagonist at the 5-HT2A receptor that lacks the head-twitch response, 5-Bromo-DMT serves as a critical reference standard for laboratories screening for neuroplasticity-promoting compounds without psychedelic liabilities [1].

Structural Biology and Halogen Bonding Studies

The bulky, polarizable bromine atom makes 5-Bromo-DMT a preferred ligand for structural biology studies investigating halogen bonding interactions within serotonin receptor hydrophobic pockets, offering distinct binding kinetics compared to fluorinated analogs [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

266.04186 Da

Monoisotopic Mass

266.04186 Da

Heavy Atom Count

15

UNII

2F81I6UW8C

Other CAS

17274-65-6

Wikipedia

5-Bromo-DMT

Dates

Last modified: 08-15-2023

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